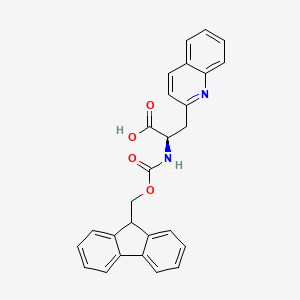

Fmoc-beta-(2-quinolyl)-d-ala-oh

Descripción general

Descripción

Fmoc-beta-(2-quinolyl)-d-ala-oh is a white crystalline solid with good solubility. Its molecular formula is C27H22N2O3, and its molecular weight is 422.48 g/mol . This compound is commonly used as a protecting group in peptide synthesis to protect the amino terminus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-(2-quinolyl)-d-ala-oh involves the reaction of this compound with (trimethylsilyl)diazomethane . The reaction conditions typically include a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available from various suppliers, indicating that it is produced on a commercial scale .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-beta-(2-quinolyl)-d-ala-oh undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to more saturated forms.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives and modified peptide chains .

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, Fmoc-beta-(2-quinolyl)-d-ala-oh serves as a reagent for:

- Peptide Synthesis: It facilitates the formation of peptide bonds and allows selective modifications of functional groups within peptide chains.

- Building Block for Complex Molecules: Its structural properties make it a valuable component in synthesizing more complex organic molecules.

Biology

The compound is utilized in biological research for:

- Studying Protein Interactions: It helps in understanding how proteins interact with each other and their substrates.

- Enzyme Mechanisms Investigation: Researchers employ this compound to explore the mechanisms of enzymatic reactions, particularly those involving peptide bonds.

Medicine

This compound has applications in medicinal chemistry:

- Peptide-based Drug Development: It is crucial in designing and synthesizing therapeutic peptides, which are being investigated for various diseases, including cancer and neurodegenerative disorders.

- Therapeutic Agents: The compound's derivatives are studied for their potential as inhibitors in amyloid aggregation diseases like Alzheimer's disease .

Case Study 1: Peptide Drug Development

A study highlighted the use of this compound in developing peptides that inhibit tau protein aggregation. These peptides were formulated into pharmaceutical compositions aimed at treating Alzheimer's disease. The research demonstrated significant efficacy in reducing tau aggregation in vitro, showcasing the compound's potential as a therapeutic agent .

Case Study 2: Protein Interaction Studies

In another investigation, this compound was employed to probe interactions between receptor proteins and synthetic peptides. The findings revealed critical insights into the binding affinities and mechanisms of action, contributing to a better understanding of receptor-ligand interactions essential for drug design .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Peptide synthesis, building blocks for complex molecules | Facilitates selective modifications in peptide chains |

| Biology | Protein interaction studies, enzyme mechanisms | Provides insights into enzymatic reactions |

| Medicine | Peptide-based drug development | Potential therapeutic agent against Alzheimer's disease |

Mecanismo De Acción

The mechanism by which Fmoc-beta-(2-quinolyl)-d-ala-oh exerts its effects involves the protection of the amino terminus in peptide synthesis. This protection allows for the selective modification of other functional groups in the peptide chain. The molecular targets include amino acids and peptide chains, and the pathways involved are those related to peptide bond formation and modification.

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-beta-alanine

- Fmoc-6-aminohexanoic acid

- Fmoc-3-(2-quinolyl)-L-alanine

Uniqueness

Fmoc-beta-(2-quinolyl)-d-ala-oh is unique due to its specific quinoline ring structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .

Actividad Biológica

Fmoc-beta-(2-quinolyl)-d-ala-oh is a synthetic compound that integrates a beta-alanine derivative with a quinoline moiety and an Fmoc (Fluorenylmethyloxycarbonyl) protecting group. This compound has garnered interest due to its potential applications in biochemical research, particularly in the study of protein-ligand interactions and enzyme modulation.

Chemical Structure and Properties

- Molecular Formula : C27H22N2O4

- Molecular Weight : 438.47 g/mol

- Structure : The compound features a beta-alanine backbone, a quinoline group at the 2-position, and an Fmoc protecting group at the amine terminal.

The Fmoc group serves as a protective mechanism during peptide synthesis, allowing for selective reactions without interference from the amino group. This property is crucial in synthesizing complex peptides that may exhibit biological activity. The quinoline moiety contributes fluorescent properties, enabling the monitoring of binding events in protein-ligand studies.

Protein-Ligand Interactions

Research indicates that this compound can be utilized to study protein-ligand interactions due to its fluorescent characteristics. By incorporating this compound into peptide sequences, researchers can observe fluorescence changes upon binding to target proteins. This method is sensitive and provides insights into binding affinities and kinetics.

Enzyme Modulation

The compound's structural features suggest potential interactions with various biological targets, including enzymes. Preliminary studies indicate that derivatives of similar structures have been investigated for their inhibitory effects on specific enzymes. For instance, compounds like Fmoc-β-(2-pyridyl)-Ala-OH have been used in enzyme inhibition studies, indicating that this compound may have comparable applications.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and potential biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-beta-alanine | Similar Fmoc protection | Basic amino acid |

| Fmoc-beta-(3-quinolyl)-d-alanine | Quinoline at position 3 | Potentially different biological activity |

| Fmoc-d-alanine | No quinoline moiety | Standard building block in peptides |

| Fmoc-l-alanine | Stereochemical variant | Different enantiomeric properties |

Case Studies and Research Findings

- Fluorescent Monitoring : A study demonstrated the use of similar quinoline derivatives in monitoring protein interactions through fluorescence resonance energy transfer (FRET), highlighting the utility of fluorescent amino acids in biochemistry .

- Enzyme Inhibition Studies : Research on quinoline-based compounds has shown their effectiveness as enzyme inhibitors, suggesting that this compound could similarly affect enzyme activity through competitive inhibition mechanisms .

- Synthesis Techniques : The synthesis of this compound typically involves coupling reactions where the Fmoc group protects the amine during peptide assembly. Various methodologies for synthesizing this compound have been documented, emphasizing its versatility in peptide chemistry .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMHXAHHXHYMO-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601145308 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-58-1 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.